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Compound of Interest

Compound Name: Geranylamine

Cat. No.: B3427868

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylamine, a primary amine derived from the monoterpene geraniol, serves as a versatile
and valuable building block in organic synthesis. Its unique structure, featuring a C10
isoprenoid chain with two double bonds, provides a scaffold for the synthesis of a diverse array
of molecules with applications in medicinal chemistry, agrochemicals, and materials science.
This technical guide provides a comprehensive overview of the synthesis of geranylamine, its
key reactions, and its application as a precursor in the development of novel compounds.

Physicochemical Properties of Geranylamine

Geranylamine is a colorless liquid with the following properties:
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Property Value Reference
CAS Number 6246-48-6 [1][2][3]
Molecular Formula CioH19N [1][2]
Molecular Weight 153.26 g/mol [11[2]
Boiling Point 105 °C at 19 mmHg [11[3]
Density 0.829 g/mL at 25 °C [1][3]

Refractive Index

n20/D 1.476

[1]3]

Synthesis of Geranylamine

The most common and practical laboratory synthesis of geranylamine starts from the readily
available monoterpene, geraniol. The synthesis typically proceeds through a two-step
sequence involving the conversion of geraniol to a geranyl halide or a protected amine
intermediate, followed by deprotection or conversion to the primary amine.

Synthesis of Geranyl Bromide from Geraniol

Geraniol is first converted to geranyl bromide, a key intermediate for subsequent amination
reactions.

Experimental Protocol:

A solution of geraniol (1 equivalent) in anhydrous diethyl ether is cooled to -5 °C. Phosphorus
tribromide (PBrs, 0.4 equivalents) is added dropwise with stirring. The reaction mixture is stirred
at this temperature for 3 hours. After completion, the solution is carefully poured into a
saturated aqueous solution of sodium bicarbonate (NaHCOs) and extracted with diethyl ether.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na2S0a), filtered, and concentrated under reduced pressure to yield geranyl bromide as a
yellow oil.[4][5]
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Synthesis of Geranylamine via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines from
alkyl halides, avoiding the overalkylation often seen with direct amination.
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Experimental Workflow:

Caption: Synthesis of Geranylamine via Gabriel Synthesis.

Experimental Protocol:
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» Synthesis of N-Geranylphthalimide: Geranyl bromide (1 equivalent) is reacted with
potassium phthalimide (1.1 equivalents) in dimethylformamide (DMF). The mixture is heated
to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the
reaction mixture is poured into water and the precipitate is collected by filtration, washed with
water, and dried to afford N-geranylphthalimide.[4][5]

o Hydrazinolysis of N-Geranylphthalimide: A solution of N-geranylphthalimide (1 equivalent)
and hydrazine monohydrate (1.5 equivalents) in absolute ethanol is heated to reflux for 6
hours.[4] The solvent is then evaporated, and a 15% aqueous NaOH solution is added. The
mixture is extracted with dichloromethane. The combined organic phases are washed with
water, dried over Na2SOa, filtered, and concentrated. The crude product is purified by column
chromatography to yield pure geranylamine.[4]

Condition ) Referenc
Precursor Product Reagents Solvent Yield
S e
N- Potassium
Geranyl o
) Geranylpht  Phthalimid DMF Reflux - [4115]
Bromide
halimide e
N- _ Hydrazine
Geranylami
Geranylpht monohydra  Ethanol Reflux, 6 h  81% [4115]
ne
halimide te

Synthesis of Geranylamine via Mitsunobu Reaction

An alternative to the Gabriel synthesis is the Mitsunobu reaction, which allows for the direct
conversion of an alcohol to a protected amine.

Experimental Workflow:
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Caption: Synthesis of Geranylamine via Mitsunobu Reaction.
Experimental Protocol:

¢ Synthesis of N-Geranylphthalimide: To a solution of geraniol (1 equivalent), phthalimide (1.2
equivalents), and triphenylphosphine (PPhs, 1.2 equivalents) in anhydrous tetrahydrofuran
(THF) at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2
equivalents) is added dropwise. The reaction is allowed to warm to room temperature and
stirred overnight. The solvent is removed under reduced pressure, and the residue is purified
by column chromatography to give N-geranylphthalimide.[6][7][8][9]

e Hydrazinolysis: The subsequent hydrazinolysis of N-geranylphthalimide is carried out as
described in the Gabriel synthesis protocol.

Yield
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Precursor Product Reagents  Solvent from
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Geranylamine as a Precursor in Organic Synthesis

Geranylamine is a key intermediate in the synthesis of a variety of bioactive molecules and

other valuable organic compounds.

Synthesis of the Antitubercular Agent SQ109

Geranylamine is a crucial precursor for the synthesis of SQ109, a promising drug candidate
for the treatment of tuberculosis.[4][6][10] SQ109 is an unsymmetrical diamine that has shown
high potency against drug-resistant strains of Mycobacterium tuberculosis.[4][11]

Synthetic Pathway to SQ109:
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Caption: Synthesis of SQ109 from Geranylamine.

The synthesis involves the acylation of geranylamine with chloroacetyl chloride, followed by
nucleophilic substitution with 2-adamantanamine, and subsequent reduction of the amide to
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afford SQ109.[4] The overall yield for the synthesis of SQ109 from geraniol has been reported
to be around 20%.[4]

Synthesis of Geranylamine Derivatives as Flavoring
Agents

Geranylamine can be reacted with various electrophiles to produce derivatives with interesting
sensory properties. For instance, the reaction of geranylamine with ethyl lactate produces
geranyl lactamide, a compound reported to enhance umami taste in food products.[12][13]

Experimental Protocol for Geranyl Lactamide Synthesis:

Geranylamine (2 g) is added to a solution of ethyl lactate (1.4 g) in 15 ml of ethanol at room
temperature. The reaction mixture is stirred at reflux for 5 hours. The solvent is then removed
on a rotary evaporator to yield crude geranyl lactamide, which can be purified by flash column
chromatography.[12][13]

Reactant Reactant Condition Purity Referenc
Product Solvent
1 2 s (crude) e
Geranylami  Ethyl Geranyl ~90%
) Ethanol Reflux, 5 h [12][13]
ne lactate Lactamide (NMR)

Synthesis of Geranylamine Derivatives with Potential
Antitumor and Antibacterial Activity

Derivatives of geranylamine have been investigated for their potential as therapeutic agents.

» Antitumor Activity: Geranylamine derivatives conjugated with malic acid or pyruvic acid have
shown antitumor activity against human hepatoma cells.[5] For example, N,N'-digeranylmalic
diamide and N-geranylpyruvic amide have demonstrated strong antitumor effects.[5]

o Antibacterial Activity: SQ109 and its analogs, derived from geranylamine, exhibit potent
activity against Mycobacterium tuberculosis.[6][11] The mechanism of action is believed to
involve the inhibition of the MmpL3 transporter, which is essential for cell wall biosynthesis in
mycobacteria.[6]
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Spectroscopic Data of Geranylamine

The structure of geranylamine can be confirmed by various spectroscopic techniques.

e 1H NMR (CDCIs): The proton NMR spectrum of geranylamine shows characteristic signals
for the methyl groups, the methylene groups of the isoprenoid chain, the vinylic protons, and
the protons of the aminomethyl group.[14]

e 13C NMR (CDCls): The carbon NMR spectrum provides signals corresponding to all ten
carbon atoms in the molecule.

e FTIR: The infrared spectrum of geranylamine displays characteristic absorption bands for
N-H stretching of the primary amine group (around 3300-3500 cm~1) and C=C stretching of
the double bonds.

e Mass Spectrometry: The mass spectrum of geranylamine shows a molecular ion peak
corresponding to its molecular weight. Predicted collision cross-section (CCS) values for
various adducts can be found in databases.

Conclusion

Geranylamine is a readily accessible and highly versatile precursor in organic synthesis. Its
utility is demonstrated in the efficient synthesis of complex molecules with significant biological
activity, such as the antitubercular drug candidate SQ109. Furthermore, its derivatives have
shown promise as flavoring agents and potential antitumor compounds. The synthetic routes to
geranylamine are well-established, and its reactivity allows for a wide range of chemical
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transformations. This guide provides a foundational understanding for researchers and
professionals in drug development to explore the full potential of geranylamine as a key
building block in the creation of novel and valuable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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